N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16349002
InChI: InChI=1S/C26H23N3O4/c1-16(30)27-18-10-13-25(33-3)24(14-18)29-26(31)21-15-23(17-8-11-19(32-2)12-9-17)28-22-7-5-4-6-20(21)22/h4-15H,1-3H3,(H,27,30)(H,29,31)
SMILES:
Molecular Formula: C26H23N3O4
Molecular Weight: 441.5 g/mol

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC16349002

Molecular Formula: C26H23N3O4

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide -

Specification

Molecular Formula C26H23N3O4
Molecular Weight 441.5 g/mol
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Standard InChI InChI=1S/C26H23N3O4/c1-16(30)27-18-10-13-25(33-3)24(14-18)29-26(31)21-15-23(17-8-11-19(32-2)12-9-17)28-22-7-5-4-6-20(21)22/h4-15H,1-3H3,(H,27,30)(H,29,31)
Standard InChI Key WSNWOVZYCQXZIN-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone (a bicyclic structure comprising a benzene ring fused to a pyridine ring) substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is further bonded to a 5-(acetylamino)-2-methoxyphenyl moiety, while the 2-position of the quinoline core is occupied by a 4-methoxyphenyl group. This arrangement creates a planar yet sterically hindered structure that influences both chemical reactivity and biological interactions .

The molecular formula is C₂₆H₂₃N₃O₄, with a molecular weight of 441.48 g/mol. Key functional groups include:

  • Quinoline core: Imparts aromaticity and π-stacking capabilities.

  • Methoxy groups (-OCH₃): Enhance lipophilicity and modulate electron density on aromatic rings.

  • Acetylamino group (-NHCOCH₃): Participates in hydrogen bonding and acylation reactions.

  • Carboxamide (-CONH-): Facilitates interactions with biological targets via hydrogen bonding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₃N₃O₄
Molecular Weight441.48 g/mol
logP (Partition Coefficient)3.82 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area89.5 Ų

Data derived from structural analogs .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1660 cm⁻¹ (C=O stretch of carboxamide) and 1240 cm⁻¹ (C-O stretch of methoxy groups).

  • NMR:

    • ¹H NMR: δ 8.5–8.7 ppm (quinoline aromatic protons), δ 3.8–4.0 ppm (methoxy protons), δ 2.1 ppm (acetyl methyl group).

    • ¹³C NMR: δ 168 ppm (carboxamide carbonyl), δ 55–60 ppm (methoxy carbons) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step approach:

  • Quinoline Core Formation: Gould–Jacobs reaction between aniline derivatives and diketones under acidic conditions.

  • Carboxamide Introduction: Reaction of 4-chloroquinoline with 5-(acetylamino)-2-methoxyaniline in the presence of a palladium catalyst.

  • Methoxyphenyl Substitution: Suzuki–Miyaura coupling at the 2-position using 4-methoxyphenylboronic acid .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1Acetic acid, reflux, 12 h65
2Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8 h72
34-Methoxyphenylboronic acid, Pd(dba)₂58

Reactivity Profile

  • Electrophilic Substitution: The quinoline core undergoes nitration and sulfonation at the 5- and 7-positions due to electron-deficient aromatic rings.

  • Acylation: The acetylamino group reacts with acyl chlorides to form tertiary amides.

  • Oxidation: Methoxy groups are resistant to oxidation, but the quinoline ring can be oxidized to quinoline N-oxide under strong conditions .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on structural analogs demonstrate potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 8.31–9.96 μM . Mechanistic insights include:

  • Bcl-2 Inhibition: Disruption of Bcl-2–Bim peptide binding (IC₅₀ = 0.87 μM), inducing apoptosis.

  • Topoisomerase II Inhibition: Intercalation into DNA and stabilization of topoisomerase II-DNA complexes .

Antimicrobial Effects

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 16–32 μg/mL, attributed to:

  • Cell Membrane Disruption: Interaction with lipid bilayers via lipophilic methoxy groups.

  • Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) active site .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Quinoline Derivatives

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Target Compound8.31–9.9616–32
2-Amino-N-(4-methoxyphenyl)quinoline-4-carboxamide 12.464
N-(5-Chloro-2-methoxyphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide 10.228

The target compound’s dual methoxy substitution enhances bioavailability and target affinity compared to analogs with single methoxy or chloro groups .

Pharmacological Applications and Future Directions

Current research prioritizes:

  • Drug Delivery Optimization: Lipid nanoparticle encapsulation to improve solubility (logP = 3.82).

  • Combination Therapies: Synergy with paclitaxel in murine xenograft models (tumor volume reduction: 68% vs. 45% monotherapy) .

  • Toxicology Studies: Preliminary LD₅₀ in rats > 500 mg/kg, suggesting a wide therapeutic window.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator